7-Ethyl-2-(pyridin-4-yl)indoline

Lipophilicity Drug Discovery Chromatography

Generic procurement of C₁₅H₁₆N₂ indoline-pyridine isomers risks receiving a product with substantially different physical handling and biological partitioning behavior due to regioisomer-dependent logP and retention time shifts. This compound provides a defined 4-pyridyl topology with a 7-ethyl blocking group. - cLogP of 2.35 offers a ~3.4-fold higher predicted partition coefficient versus the 5-methyl analog, supporting blood-brain barrier penetration studies. - Serves as a retention time marker for reversed-phase HPLC method development of pyridinylindoline libraries, eluting between the more polar 3-pyridyl and more retained 2-pyridyl isomers. - The 7-ethyl group directs electrophilic substitution to the 5-position and enables benzylic oxidation for downstream derivatization.

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
Cat. No. B11881083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-2-(pyridin-4-yl)indoline
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1NC(C2)C3=CC=NC=C3
InChIInChI=1S/C15H16N2/c1-2-11-4-3-5-13-10-14(17-15(11)13)12-6-8-16-9-7-12/h3-9,14,17H,2,10H2,1H3
InChIKeyBZEMSBJDOWELBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-2-(pyridin-4-yl)indoline – Identity and Procurement


7-Ethyl-2-(pyridin-4-yl)indoline (CAS 591767-36-1, molecular formula C₁₅H₁₆N₂, MW 224.30) is a heterocyclic small molecule belonging to the 2‑(pyridinyl)indoline family. Its structure comprises an indoline core substituted with an ethyl group at position 7 and a pyridin-4-yl ring at position 2 . The compound exists as a research chemical produced by multiple global suppliers with typical reported purity ≥98 % . Its IUPAC name is 7-ethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole, and its computed InChI Key is BZEMSBJDOWELBF-UHFFFAOYSA-N .

4-Pyridyl regioisomer identity for isomer-specific studies
7-Ethyl-substituted indoline core with distinct physicochemical profile
Supplier-reported high purity; verify lot-specific certificate

Why In-Class Analogs Cannot Replace This Compound


Even among compounds sharing the C₁₅H₁₆N₂ empirical formula, the position of the pyridine nitrogen and the indoline substitution pattern create measurable differences in bulk physicochemical properties that directly affect handling, analytical separation, and predicted biological partitioning . For example, the 4‑pyridyl isomer exhibits a computed logP of 2.35 and a boiling point of 366.2 °C while the 3‑pyridyl isomer possesses a logP of approximately 1.9 ± 0.3 and a boiling point of 371.6 °C . These differences are not academic; they translate into distinct retention times during reversed-phase chromatography, divergent solvent requirements for recrystallization, and altered predicted membrane permeability. Generic procurement of “any C₁₅H₁₆N₂ indoline‑pyridine” without specifying the exact regioisomer therefore risks obtaining a product with substantially different physical handling characteristics and biological partitioning behavior.

Regioisomer mismatch

2-Pyridyl or 3-pyridyl isomers may shift logP and HPLC retention, altering analytical or partitioning behavior.

Analog substitution

5-Methyl analog (cLogP 1.82) or des-ethyl indoline (MW 196.25 Da) cannot reproduce the lipophilicity or MS signature of the 7-ethyl compound.

Physicochemical change

Boiling point and recrystallization requirements differ among isomers, complicating purification without method revalidation.

Quantitative Differentiation Evidence


Lipophilicity: cLogP Comparison with 5-Methyl Analog

The target compound exhibits a computed logP of 2.35 while the 5‑methyl analog displays a significantly lower cLogP of 1.82 (both calculated by ACD/Labs software) . The 0.53 unit increase corresponds to an approximately 3.4‑fold higher predicted octanol/water partition coefficient, indicating the 7‑ethyl substitution substantially elevates lipophilicity compared with aromatic ring substitution.

Lipophilicity: cLogP vs 5-Methyl
Reported
2.35 vs 1.82
Δ0.53 (~3.4×)
May support selection for higher lipophilicity workflows
Computed (ACD/Labs); experimental logP confirmation advised
Lipophilicity Drug Discovery Chromatography

Boiling Point: 4-Pyridyl vs. 3-Pyridyl Isomer

The computed boiling point of the target 4‑pyridyl compound is 366.2 °C (at 760 mmHg), while the 3‑pyridyl regioisomer boils at 371.6 °C . The 5.4 °C differential, although modest, is sufficient for separation by fractional distillation and indicates divergent intermolecular interactions arising from altered dipole orientation.

Boiling Point: 4-Pyridyl vs 3-Pyridyl
Reported
366.2 °C vs 371.6 °C
Δ5.4 °C
May support distillation-based purification selectivity
Computed values; experimental distillation data not available
Purification Distillation Physicochemical Properties

Molecular Weight: 7-Ethyl vs. Des-Ethyl Indoline

The target compound carries a 7‑ethyl substituent, raising its molecular weight to 224.30 Da compared with 196.25 Da for the non‑ethylated 2‑(pyridin‑4‑yl)indoline (CAS 595548-63-3) . The +28.05 Da mass shift provides a clear distinction in LC‑MS analysis, enabling unambiguous identity confirmation in reaction monitoring.

MW: 7-Ethyl vs Des-Ethyl
Head-to-head
224.30 Da
Δ+28.05 Da
Supports unambiguous MS identity confirmation
Distinct from des-ethyl analog in analytical workflows
Mass Spectrometry Structure Confirmation Analytical Chemistry

NMR Signature: 4-Pyridyl vs. 2-Pyridyl Regioisomer

The 4‑pyridyl isomer is predicted to display a characteristic AA′XX′ splitting pattern for the pyridine aromatic protons (δ ~ 7.3–8.6 ppm), while the 2‑pyridyl isomer (CAS 591767-34-9) generates a distinct ABCD pattern due to lower symmetry . This spectral signature allows direct regioisomeric verification by ¹H NMR without requiring X‑ray crystallography.

NMR Pattern: 4-Pyridyl vs 2-Pyridyl
Class-level
AA′XX′ vs ABCD
May support regioisomer verification by ¹H NMR
Predicted from symmetry; class-level inference
NMR Spectroscopy Identity Confirmation Structural Elucidation

HPLC Retention Order Across Pyridyl Regioisomers

Based on the cLogP ranking (2‑pyridyl: 2.35; 4‑pyridyl: 2.35∗; 3‑pyridyl: ~1.9) and the stronger H‑bond acceptor capacity of the 2‑pyridyl nitrogen, the target 4‑pyridyl isomer is expected to elute earlier than the 2‑pyridyl isomer in C18 reversed‑phase HPLC but later than the more polar 3‑pyridyl isomer . This predictable retention order enables the development of purity methods that specifically resolve the three regioisomers.

HPLC Retention: Pyridyl Isomers
Class-level
3-Pyridyl
May guide method development for isomer resolution
Predicted from cLogP and H-bond basicity; class-level inference
HPLC Method Development Isomer Separation Analytical Chemistry

Application Scenarios


Lipophilicity-Driven Medicinal Chemistry Scaffold

When a medicinal chemistry campaign requires a core scaffold with elevated lipophilicity (cLogP > 2.0) to improve blood–brain barrier penetration or membrane partitioning, the target compound’s cLogP of 2.35 makes it a more suitable starting point than the 5‑methyl analog (cLogP = 1.82). The 0.53‑unit differential equates to an approximately 3.4‑fold higher predicted partition coefficient.

Analytical Reference for Regioisomeric Purity

Laboratories developing HPLC purity methods for 2‑pyridinylindoline libraries can use the target compound as a retention time marker, because its expected elution position lies between the more polar 3‑pyridyl isomer and the more strongly retained 2‑pyridyl isomer . The characteristic AA′XX′ ¹H NMR pattern further supports its use as a qualitative identity standard.

Synthetic Intermediate for Indoline Libraries

The 7‑ethyl group is not merely a lipophilic appendage; it can serve as a blocking group to direct electrophilic aromatic substitution to the 5‑position or as a handle for benzylic oxidation . Researchers requiring a 2‑(4‑pyridyl)indoline template with a defined substitution pattern can employ this compound to access derivatives that are inaccessible from the non‑ethylated or 5‑methyl analogs.

Bioactivity Screening in Target-Class Panels

Published screening data on structurally related 2‑pyridinylindolines indicate that pyridine nitrogen position can shift IDO1 inhibitory potency by orders of magnitude (e.g., a 4‑pyridyl isomer showing IC₅₀ ~ 4 nM in a published HeLa cell assay versus micromolar range for some substituted analogs) [1]. While direct potency data for the title compound remain scarce in peer‑reviewed literature, its 4‑pyridyl topology places it into the subset of isomers that can achieve sub‑micromolar target engagement, justifying its inclusion in focused screening sets over the 2‑ or 3‑pyridyl congeners.

Application
Selection Property
Validation Focus
Lipophilicity-driven scaffold design
Elevated cLogP (>2.0) for membrane partitioning studies
Permeability or BBB penetration model validation
Regioisomeric purity reference
Retention time marker for isomer separation
HPLC method specificity for 4-pyridyl isomer
Indoline library intermediate
7-Ethyl blocking group for regioselective synthesis
Electrophilic substitution and benzylic oxidation assessment
Target-class screening panel
4-Pyridyl topology associated with potent target engagement in related indolines
Target engagement assay validation (e.g., IDO1 inhibition context)
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